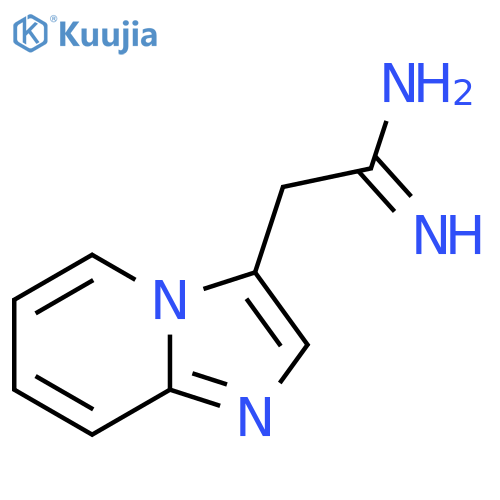Cas no 1519878-43-3 (2-{imidazo1,2-apyridin-3-yl}ethanimidamide)

1519878-43-3 structure
商品名:2-{imidazo1,2-apyridin-3-yl}ethanimidamide
2-{imidazo1,2-apyridin-3-yl}ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-{imidazo1,2-apyridin-3-yl}ethanimidamide
- EN300-1747911
- 2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide
- 1519878-43-3
-
- インチ: 1S/C9H10N4/c10-8(11)5-7-6-12-9-3-1-2-4-13(7)9/h1-4,6H,5H2,(H3,10,11)
- InChIKey: CNBFDWAYMJBUEX-UHFFFAOYSA-N
- ほほえんだ: N12C=CC=CC1=NC=C2CC(=N)N
計算された属性
- せいみつぶんしりょう: 174.090546336g/mol
- どういたいしつりょう: 174.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 67.2Ų
2-{imidazo1,2-apyridin-3-yl}ethanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747911-5.0g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1747911-5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-10g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-0.5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-1.0g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1747911-0.05g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-0.1g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-2.5g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-1g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1747911-0.25g |
2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |
1519878-43-3 | 0.25g |
$1183.0 | 2023-09-20 |
2-{imidazo1,2-apyridin-3-yl}ethanimidamide 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1519878-43-3 (2-{imidazo1,2-apyridin-3-yl}ethanimidamide) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
